5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one
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Overview
Description
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in the structure can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one typically involves the bromination of a precursor naphthyridine compound. A common method includes:
Starting Material: 7-methyl-1,6-naphthyridin-2(1H)-one.
Bromination: The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-7-methyl-1,6-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties.
5-Bromo-1,6-naphthyridin-2(1H)-one: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
5-Bromo-7-methyl-1,6-naphthyridin-2(1H)-one is unique due to the presence of both bromine and methyl groups, which can enhance its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-bromo-7-methyl-1H-1,6-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-4-7-6(9(10)11-5)2-3-8(13)12-7/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKBHLDKBMNEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)N2)C(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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